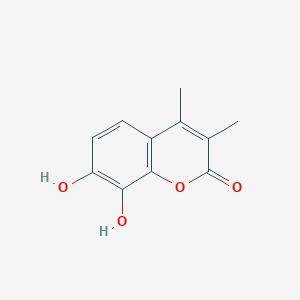

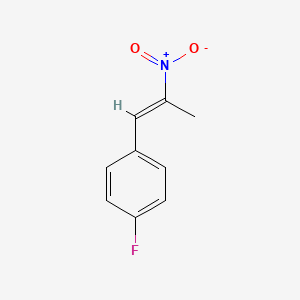

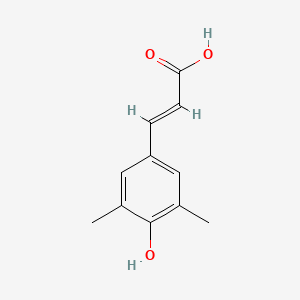

![molecular formula C5H6N2OS B1336931 4H,6H-thieno[3,4-c]isoxazol-3-amine CAS No. 884325-47-7](/img/structure/B1336931.png)

4H,6H-thieno[3,4-c]isoxazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4H,6H-thieno[3,4-c]isoxazol-3-amine is a heterocyclic amine that is part of a broader class of compounds with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related heterocyclic compounds and their chemical properties, which can be extrapolated to understand the characteristics of 4H,6H-thieno[3,4-c]isoxazol-3-amine.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves cascade reactions and the use of metal catalysts. For instance, the synthesis of thieno[3,2-c]isoquinolines, which share a similar heterocyclic structure to 4H,6H-thieno[3,4-c]isoxazol-3-amine, is achieved through a cascade imination/intramolecular decarboxylative coupling process. This process utilizes a Pd-catalyst and is noted for producing excellent yields . This information suggests that the synthesis of 4H,6H-thieno[3,4-c]isoxazol-3-amine could potentially be optimized using similar palladium-catalyzed reactions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 4H,6H-thieno[3,4-c]isoxazol-3-amine is characterized by the presence of nitrogen and sulfur within a fused ring system. This structure is likely to influence the compound's reactivity and interaction with other molecules. The papers provided do not directly analyze the molecular structure of 4H,6H-thieno[3,4-c]isoxazol-3-amine, but they do discuss the importance of the heterocyclic framework in the compounds studied, which is relevant for understanding the chemical behavior of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic amines is highlighted in the provided papers. For example, the chemiluminescence derivatization reagent discussed in paper reacts selectively with amines to produce highly chemiluminescent derivatives. This indicates that 4H,6H-thieno[3,4-c]isoxazol-3-amine could also participate in selective reactions due to its amine group, potentially serving as a derivatization agent in analytical chemistry applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur can affect the compound's polarity, solubility, and stability. Although the papers do not provide specific data on 4H,6H-thieno[3,4-c]isoxazol-3-amine, they do offer insights into the properties of similar compounds. For instance, the chemiluminescent derivatives mentioned in paper are separated using reversed-phase liquid chromatography, suggesting that the compound may also exhibit properties amenable to chromatographic separation techniques.

Applications De Recherche Scientifique

Synthesis of Derivatives

- 4H,6H-thieno[3,4-c]isoxazol-3-amine has been used to synthesize various derivative compounds. For instance, it reacts with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives and can also produce imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives (Rateb, 2014).

Antibacterial and Antifungal Activities

- Novel heterocyclic compounds derived from 4H,6H-thieno[3,4-c]isoxazol-3-amine have been screened in vitro for their antibacterial and antifungal activities (Awad, 1992).

Structural Analysis

- The crystal structure of compounds derived from 4H,6H-thieno[3,4-c]isoxazol-3-amine, like 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, has been analyzed to understand their molecular arrangements (Shoghpour et al., 2012).

Synthesis of Isoquinolines and Thieno[3,2-c]isoquinolines

- 4H,6H-thieno[3,4-c]isoxazol-3-amine is involved in the synthesis of 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines through a cascade imination/intramolecular decarboxylative coupling process (Pandey et al., 2013).

Synthesis of Quinoline-4-amines

- This compound has been used in the synthesis of quinoline-4-amines from substituted 3-(2-nitrophenyl)isoxazoles using a reductive heterocyclization process (Coffman et al., 2014).

Development of Novel Amino Acids

- 4H,6H-thieno[3,4-c]isoxazol-3-amine derivatives have been used in the synthesis of novel amino acids. The process involves selective arylation and alkylation leading to the formation of non-natural amino acids (Pasunooti et al., 2015).

Antimicrobial Activity of Azo Dyes

- 4H,6H-thieno[3,4-c]isoxazol-3-amine derivatives have been utilized in the synthesis of azo dyes with antimicrobial activity, showing effectiveness against gram-positive bacteria (Banpurkar et al., 2018).

Propriétés

IUPAC Name |

4,6-dihydrothieno[3,4-c][1,2]oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-5-3-1-9-2-4(3)7-8-5/h1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGJMXCWYPBNBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(ON=C2CS1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429299 |

Source

|

| Record name | 4H,6H-thieno[3,4-c]isoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,6H-thieno[3,4-c]isoxazol-3-amine | |

CAS RN |

884325-47-7 |

Source

|

| Record name | 4H,6H-thieno[3,4-c]isoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

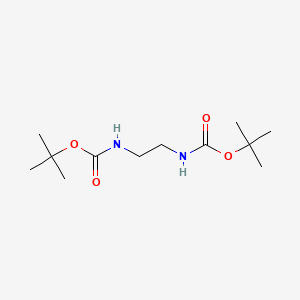

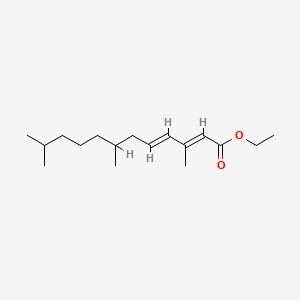

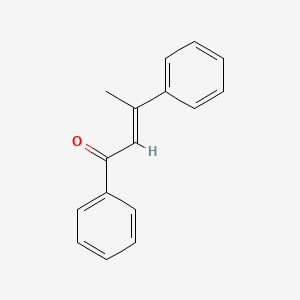

![N-[4-[(E)-2-nitroethenyl]phenyl]acetamide](/img/structure/B1336864.png)

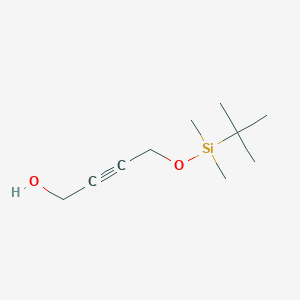

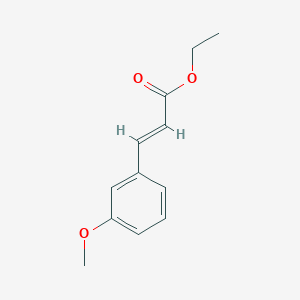

![ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1336866.png)

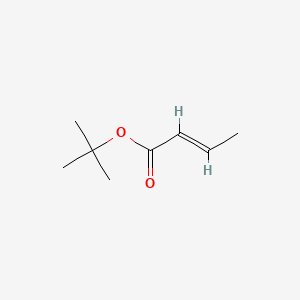

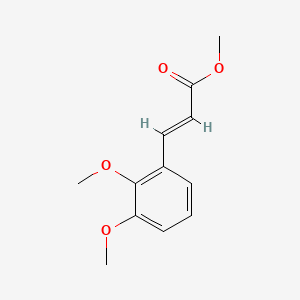

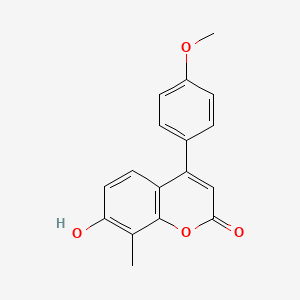

![4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B1336878.png)